Dspe-mal
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Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide (polyethylene glycol)-2000] (DSPE-Mal) is a thiol-reactive phospholipid compound. It consists of two saturated fatty acids and can self-assemble in water to form lipid bilayers . This compound is widely used in the preparation of liposomes, which serve as nanocarriers for active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-Mal involves the conjugation of distearoyl phosphatidylethanolamine (DSPE) with maleimide-polyethylene glycol (PEG). The process typically includes the following steps:
Activation of DSPE: DSPE is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).
Conjugation with PEG-Maleimide: The activated DSPE is then reacted with PEG-maleimide under mild conditions to form DSPE-PEG-Maleimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of DSPE are activated using NHS and DCC.
Large-Scale Conjugation: The activated DSPE is conjugated with PEG-maleimide in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
DSPE-Mal primarily undergoes substitution reactions due to the presence of the maleimide group, which reacts with thiol groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds such as cysteine or glutathione.
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used for various applications, including drug delivery and bioconjugation .
Scientific Research Applications
DSPE-Mal has a wide range of applications in scientific research:
Drug Delivery: This compound is used to prepare liposomes that encapsulate therapeutic agents, ensuring targeted delivery and controlled release.
Cancer Therapy: This compound-based liposomes are used to deliver anticancer drugs to tumor sites, enhancing the efficacy and reducing the side effects of chemotherapy.
Vaccine Development: This compound is used to display antigens on the surface of liposomes, aiding in the development of vaccines.
Mechanism of Action
DSPE-Mal exerts its effects through the formation of stable thioether bonds with thiol-containing molecules. This mechanism allows for the targeted delivery of therapeutic agents and the functionalization of nanoparticles. The maleimide group specifically reacts with sulfhydryl groups, facilitating the conjugation process .
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG: Similar to DSPE-Mal but lacks the maleimide group, limiting its use in bioconjugation.
DSPE-PEG-NHS: Contains an NHS ester group instead of maleimide, used for amine-reactive conjugation.
Uniqueness
This compound’s uniqueness lies in its thiol-reactive maleimide group, which allows for specific and stable conjugation with thiol-containing molecules. This property makes it highly suitable for applications requiring precise bioconjugation and targeted delivery .
Biological Activity
Dspe-mal, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2k Maleimide), is a functionalized phospholipid that plays a significant role in targeted drug delivery systems, particularly in cancer therapeutics. This compound is notable for its ability to facilitate bioconjugation with bioactive molecules, thus enhancing the specificity and efficacy of lipid nanoparticles (LNPs).
Chemical Structure and Properties
This compound consists of a phospholipid backbone with two saturated fatty acid chains and a maleimide group attached to a polyethylene glycol (PEG) chain. The maleimide moiety allows for rapid and selective conjugation with thiol groups on peptides and proteins, making it a versatile tool for creating targeted drug delivery systems.
The biological activity of this compound is primarily attributed to its ability to form lipid bilayers and self-assemble into micelles or liposomes. These structures can encapsulate therapeutic agents and deliver them specifically to target cells, improving bioavailability while reducing systemic toxicity. The maleimide group enhances the targeting capability by allowing the attachment of antibodies or other ligands that recognize specific cell surface markers.
1. Targeted Cancer Therapy
This compound has been successfully utilized in various studies focusing on cancer treatment:
- Immunoliposomes : this compound has been employed to create immunoliposomes that target specific cancer cells. For instance, anti-CD22 monoclonal antibodies were conjugated to DSPE-PEG2k Maleimide, resulting in liposomes that exhibited increased efficacy and reduced toxicity compared to non-targeted formulations .
- Combination Therapies : In a study by Xu et al., this compound was incorporated into a multifunctional nanoassembly system for co-delivery of docetaxel and plasmid DNA (pDNA). The results indicated enhanced antitumor efficacy and lower systemic toxicity compared to free drugs .
2. In Vitro Studies
In vitro experiments have demonstrated the effectiveness of this compound in enhancing cellular uptake of encapsulated drugs. For example, liposomes modified with this compound showed significantly higher uptake in cancer cell lines compared to unmodified liposomes .
Case Studies
Cytotoxicity and Safety Profile
Research indicates that formulations using this compound exhibit favorable cytotoxicity profiles. In vitro cytotoxicity assays showed that blank liposomes containing this compound did not significantly affect cell viability at various concentrations, suggesting a good safety profile for therapeutic applications .
Properties
Molecular Formula |
C48H87N2O11P |
---|---|
Molecular Weight |
899.2 g/mol |
IUPAC Name |
[(2R)-3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C48H87N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(54)58-41-43(61-48(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-38-49-44(51)37-39-50-45(52)35-36-46(50)53/h35-36,43H,3-34,37-42H2,1-2H3,(H,49,51)(H,56,57)/t43-/m1/s1 |
InChI Key |
DOLZZPOFNKNXOL-VZUYHUTRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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